2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid
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Overview
Description
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid is a chemical compound with the molecular formula C12H19F2NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both carboxylic acid and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and difluoromethylating agents.
Reaction Conditions:
Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Carboxy-difluoro-methyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(Carboxy-difluoro-methyl)-azetidine-1-carboxylic acid tert-butyl ester
- 3-(Carboxy-difluoro-methyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
Compared to similar compounds, 2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid offers unique advantages such as enhanced stability, improved binding affinity, and versatile reactivity. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(6-14)11(12,13)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQBZERVEIEJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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